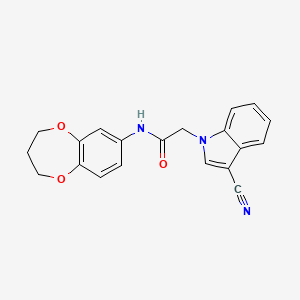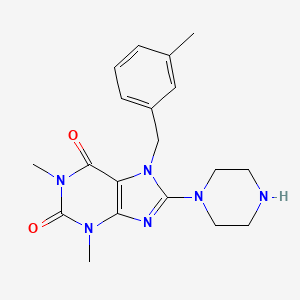
2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine
Overview
Description
2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine is an organic compound characterized by its complex structure, which includes a morpholine ring substituted with dimethyl, methyl, and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of morpholine followed by the introduction of the propoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme research.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(3-methylphenyl)sulfonylmorpholine
- 2,6-Dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine
- 2,6-Dimethyl-4-(3-methyl-4-ethoxyphenyl)sulfonylmorpholine
Uniqueness
2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-5-8-20-16-7-6-15(9-12(16)2)22(18,19)17-10-13(3)21-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAZZKDQLLNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)
![[(2,5-Diethoxyphenyl)sulfonyl]propylamine](/img/structure/B4426632.png)

![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)
![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
![N-(4-ethoxyphenyl)-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4426660.png)
![1-[2-(4-Ethylpiperazin-1-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B4426679.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4426694.png)
![[8-methyl-5-(oxolan-2-ylmethyl)-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl] acetate](/img/structure/B4426701.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)-N-methylurea](/img/structure/B4426702.png)
![3-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B4426703.png)
![N-benzyl-N-ethyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4426705.png)
![4-ethyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide](/img/structure/B4426712.png)
